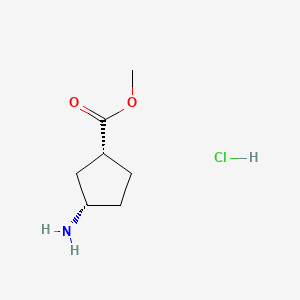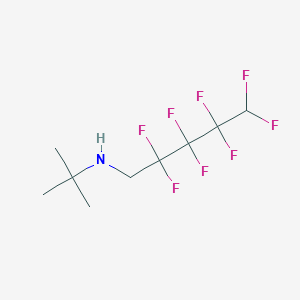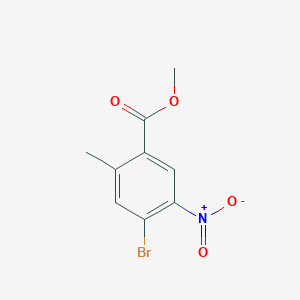![molecular formula C11H6F11N3O4 B3040712 1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole CAS No. 231947-20-9](/img/structure/B3040712.png)
1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole
Descripción general
Descripción
1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole is a complex organic compound notable for its unique structure and properties. This compound finds applications in various scientific fields due to its distinctive chemical features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
The heptafluoropropoxy group is introduced through a nucleophilic substitution reaction involving heptafluoropropanol.
Subsequent steps involve introducing the tetrafluoroethyl group and the nitro group at the respective positions via electrophilic aromatic substitution and other functional group transformations.
Reaction conditions such as temperature, solvents, and catalysts are finely tuned to ensure the selectivity and yield of each step.
Industrial Production Methods
In an industrial setting, the compound is synthesized using batch or continuous flow reactors, ensuring optimal control over reaction parameters. High-throughput techniques and automated systems are employed to scale up the production while maintaining purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole undergoes several chemical reactions, including:
Oxidation: : Can undergo oxidation to form more complex oxides.
Reduction: : Reduction reactions often target the nitro group, converting it into an amine.
Substitution: : Both nucleophilic and electrophilic substitutions occur at various positions on the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate are used in oxidation reactions.
Reducing agents like lithium aluminum hydride facilitate reduction.
Different bases and acids are employed to catalyze substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
The compound has a wide range of applications:
Chemistry: : Acts as an intermediate in the synthesis of more complex molecules.
Biology: : Used in studies exploring the interactions of fluorinated compounds with biological systems.
Medicine: : Potential for use in drug development due to its unique properties.
Industry: : Utilized in the development of specialty materials, including advanced polymers and coatings.
Mecanismo De Acción
Molecular Targets and Pathways
The compound interacts with various molecular targets, depending on its application. In biological contexts, it can interact with enzymes and receptors, influencing biochemical pathways. The presence of fluorinated groups often enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole is compared with:
1-Acetyl-3-(trifluoromethyl)-5-methyl-4-nitro-1H-pyrazole: : Similar structure but with a trifluoromethyl group instead of heptafluoropropoxy.
1-Acetyl-3-(pentafluoroethyl)-5-methyl-4-nitro-1H-pyrazole: : Differs in the length of the fluorinated alkyl chain.
Each of these compounds exhibits unique properties based on the specific fluorinated groups, impacting their reactivity and applications.
So, what else would you like to delve into? Chemistry never ceases to amaze me!
Propiedades
IUPAC Name |
1-[5-methyl-4-nitro-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F11N3O4/c1-3-5(25(27)28)6(23-24(3)4(2)26)7(12,9(15,16)17)29-11(21,22)8(13,14)10(18,19)20/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEWGMCLMNHHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate](/img/structure/B3040651.png)
